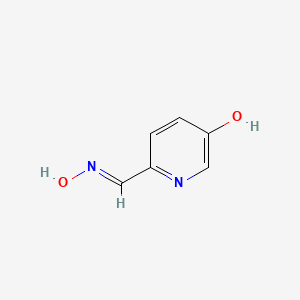
5-Hydroxypicolinaldehydeoxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxypicolinaldehyde oxime is an organic compound that belongs to the class of oximes. Oximes are characterized by the presence of the functional group -C=N-OH. This compound is derived from 5-hydroxypicolinaldehyde, which is a derivative of picolinic acid. The oxime group is known for its versatility in various chemical reactions and its applications in different fields, including medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-hydroxypicolinaldehyde oxime typically involves the reaction of 5-hydroxypicolinaldehyde with hydroxylamine hydrochloride. The reaction is usually carried out in an aqueous medium under mild conditions. The general reaction scheme is as follows: [ \text{5-Hydroxypicolinaldehyde} + \text{Hydroxylamine Hydrochloride} \rightarrow \text{5-Hydroxypicolinaldehyde Oxime} + \text{HCl} ]
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, pH, and concentration of reactants. Solvent-free methods and the use of catalysts like bismuth oxide have also been explored to enhance the efficiency and yield of the reaction .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Hydroxypicolinaldehyde oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to form amines.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Ethers or esters depending on the substituent used.
Applications De Recherche Scientifique
5-Hydroxypicolinaldehyde oxime has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and hydrogels.
Mécanisme D'action
The mechanism of action of 5-hydroxypicolinaldehyde oxime involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act by inhibiting enzymes or interacting with cellular receptors. The oxime group can form stable complexes with metal ions, which can influence various biochemical pathways .
Comparaison Avec Des Composés Similaires
Pralidoxime: Known for its use as an antidote for organophosphate poisoning.
Obidoxime: Another oxime used in the treatment of organophosphate poisoning.
Methoxime: Used in medicinal chemistry for its therapeutic properties.
Uniqueness: 5-Hydroxypicolinaldehyde oxime is unique due to its specific structural features, such as the hydroxyl group on the picolinaldehyde moiety, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C6H6N2O2 |
|---|---|
Poids moléculaire |
138.12 g/mol |
Nom IUPAC |
6-[(E)-hydroxyiminomethyl]pyridin-3-ol |
InChI |
InChI=1S/C6H6N2O2/c9-6-2-1-5(3-8-10)7-4-6/h1-4,9-10H/b8-3+ |
Clé InChI |
DRAVSXXCLYDZJG-FPYGCLRLSA-N |
SMILES isomérique |
C1=CC(=NC=C1O)/C=N/O |
SMILES canonique |
C1=CC(=NC=C1O)C=NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amine](/img/structure/B15243551.png)
![tert-Butyl 7-(iodomethyl)-6-oxa-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B15243555.png)
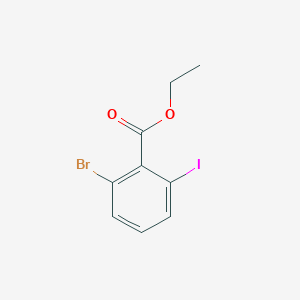
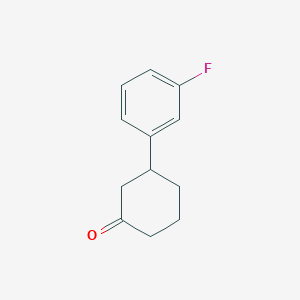
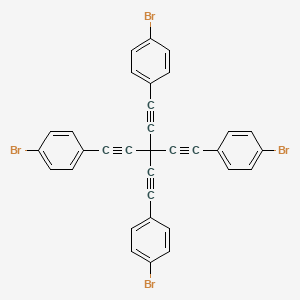
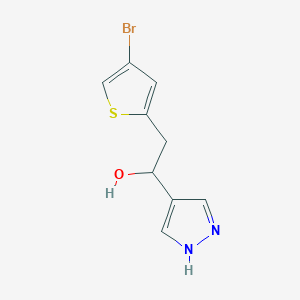
![1-[2-(thiophen-3-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B15243586.png)
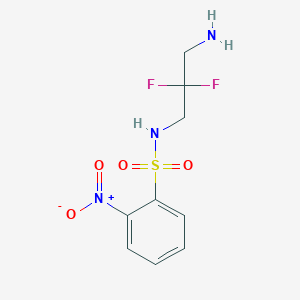

![(3R,4R)-3-((tert-Butyldimethylsilyl)oxy)-7-chloro-2,3,4,5-tetrahydro-1,4-methanopyrido[2,3-b][1,4]diazepine](/img/structure/B15243603.png)
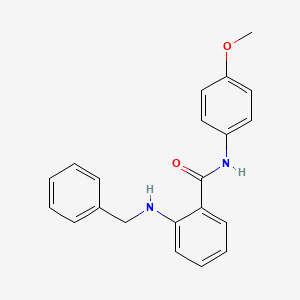
![6-Chloro-2-((1R)-1-((tetrahydro-2H-pyran-2-yl)oxy)ethyl)-1-((S)-1,1,1-trifluoropropan-2-yl)-1H-imidazo[4,5-c]pyridine](/img/structure/B15243616.png)
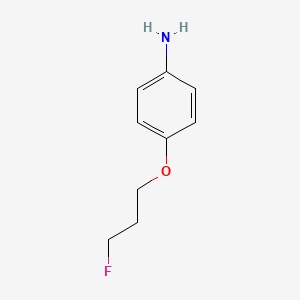
![2-([1,1'-Biphenyl]-4-yloxy)-5-nitrobenzaldehyde](/img/structure/B15243634.png)
